molecular formula C19H21ClN2O B2962221 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797859-27-8

2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2962221
CAS No.: 1797859-27-8
M. Wt: 328.84
InChI Key: SPHRFCQJGGRWKU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a 2-chlorophenylacetamide group and a 1-phenylpyrrolidine moiety. The 2-chlorophenyl group is a common feature in various bioactive molecules, often influencing binding affinity and metabolic stability . The N-benzylpyrrolidine scaffold is a privileged structure found in compounds that interact with the central nervous system . This specific structural combination suggests potential for research into ligand-receptor interactions. The primary application of this compound is for research and development purposes in a controlled laboratory environment. It is intended for use as a standard or reference material in analytical chemistry, method development, and structure-activity relationship (SAR) studies. Researchers may utilize it to explore its physical and chemical properties, receptor binding profiles, and potential biological activities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-18-11-5-4-7-15(18)13-19(23)21-14-17-10-6-12-22(17)16-8-2-1-3-9-16/h1-5,7-9,11,17H,6,10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHRFCQJGGRWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with N-[(1-phenylpyrrolidin-2-yl)methyl]amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is an organic compound that has diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is used as a building block in organic synthesis and as a reagent in various chemical reactions. It is employed in the study of biological pathways and mechanisms and is investigated for potential therapeutic effects and as a lead compound in drug development. It is also utilized in the production of specialty chemicals and pharmaceuticals.

Chemistry

In chemistry, 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the creation of more complex molecules. It can also be used as a reagent.

Biology

In biology, 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is employed in the study of biological pathways and mechanisms. It can be used to investigate how different molecules interact with each other in biological systems, providing insights into the functioning of cells and organisms.

Medicine

In medicine, 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is investigated for its potential therapeutic effects and as a lead compound in drug development. Its interactions with specific biological targets make it a candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

a) Heterocyclic Substituents
  • Thiadiazole Derivatives :
    • 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) (): Replaces the pyrrolidine group with a 5-mercapto-thiadiazole ring. The thiadiazole enhances hydrogen-bonding capacity, influencing solubility and protein interactions.
  • Thiazole Derivatives :
    • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazole ring and additional chlorine at the phenyl para-position. The dihedral angle (79.7°) between aromatic rings impacts molecular packing and stability.
  • Benzothiazole Derivatives :
    • N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (): Substitutes pyrrolidine with a methoxybenzothiazole group, likely altering UV absorption and binding affinity due to extended conjugation.
b) Aromatic and Aliphatic Modifications
  • Indole-Based Analogs: (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) (): Incorporates an indole ring with a hydroxyimino group, enabling π-π stacking and antioxidant activity.

Physical and Chemical Properties

Compound (Reference) Molecular Weight Melting Point (°C) Key Functional Groups LogP (Calculated)
Target Compound ~316.78* N/A Pyrrolidine, 2-chlorophenyl ~3.37†
3d () 312.78 212–216 Thiadiazole, mercapto N/A
3a () 355.80 N/A Indole, hydroxyimino 2.85‡
2-Chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide () 260.72 N/A Pyridylmethyl 3.37

*Estimated from . †Based on analog in . ‡DFT-derived ().

Key Observations:
  • Lipophilicity : The target compound’s pyrrolidine group may enhance blood-brain barrier penetration compared to thiadiazole or thiazole analogs .
  • Thermal Stability : Thiadiazole derivatives (e.g., 3d) exhibit higher melting points due to strong intermolecular hydrogen bonds .

Biological Activity

The compound 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS Number: 1798411-89-8) is a member of the chloroacetamide family, which has garnered attention for its diverse biological activities, including antimicrobial, analgesic, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2OC_{20}H_{21}ClN_2O, with a molecular weight of approximately 340.85 g/mol. The presence of the chlorophenyl group and the pyrrolidine moiety contributes to its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides. A study screening various N-substituted phenyl-2-chloroacetamides indicated that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

Efficacy Against Pathogens

The following table summarizes the antimicrobial efficacy of related chloroacetamides:

CompoundTarget PathogenActivity Level
N-(4-chlorophenyl) chloroacetamideStaphylococcus aureusHigh
N-(3-bromophenyl) chloroacetamideEscherichia coliModerate
N-(4-fluorophenyl) chloroacetamideCandida albicansModerate

This data suggests that the biological activity of these compounds is influenced by their chemical structure, particularly the position and nature of substituents on the phenyl ring.

The antimicrobial action of chloroacetamides is primarily attributed to their ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes. The lipophilicity imparted by halogenated groups facilitates rapid penetration through the phospholipid bilayer, enhancing their efficacy .

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to predict the biological activity based on structural features. The studies indicate that compounds with higher lipophilicity tend to exhibit better antimicrobial properties due to improved membrane permeability .

Key Findings from QSAR Analysis:

  • Lipophilicity : Higher log P values correlate with increased antimicrobial activity.
  • Substituent Position : The para-substituted derivatives generally show superior activity compared to ortho or meta positions.

Case Studies

  • Antimicrobial Screening : A comprehensive study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides against a panel of pathogens. Results demonstrated that compounds with halogen substitutions were particularly effective against Gram-positive bacteria .
  • Analgesic Properties : Preliminary investigations into the analgesic effects of similar compounds suggest potential utility in pain management, although further studies are required to establish efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, and how can purity be maximized?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 2-chlorophenylacetic acid with (1-phenylpyrrolidin-2-yl)methanamine using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane at 273 K, followed by triethylamine neutralization .

  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methylene chloride to achieve >95% purity .

  • Yield optimization : Use continuous flow reactors for scalable production and reduce side reactions by controlling temperature (±2°C) and stoichiometric ratios .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CouplingEDC/HCl, DCM, 273 K60–7090
PurificationColumn chromatography8595

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • Structural confirmation : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., pyrrolidine methylene protons at δ 3.2–3.5 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
  • Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5%) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding patterns (e.g., R22_{22}(10) dimers in crystal packing) .

Q. How should researchers assess the stability of this compound under various experimental conditions?

  • Methodology :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures (>200°C typical for acetamides) .
  • Photostability : Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC .
  • Solution stability : Store in anhydrous DMSO at -20°C; avoid aqueous buffers with pH <5 to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) using standardized protocols (e.g., MTT assays) to rule out cell-type-specific effects .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with phenotypic screening (e.g., migration/invasion) to confirm mechanism .

Q. How can computational modeling be integrated into experimental design for reactivity studies?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., nucleophilic substitution at the chlorophenyl group) and transition states .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., dopamine D2 receptor) to guide SAR modifications .
  • Feedback loops : Optimize synthetic routes iteratively by comparing computational predictions (e.g., reaction enthalpies) with experimental yields .

Q. What methodologies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3,4-dichlorophenyl) and test activity in biological assays .

  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50_{50} data to map electrostatic/hydrophobic contributions .

  • Crystallographic analysis : Compare ligand-receptor co-crystal structures (e.g., with cytochrome P450 isoforms) to identify critical binding motifs .

    • Data Table :
Analog ModificationBiological Activity (IC50_{50}, μM)Key SAR InsightReference
3,4-Dichlorophenyl0.45Enhanced lipophilicity improves membrane permeability
Pyrrolidine N-methyl>10Steric hindrance reduces target binding

Handling Contradictory Data

  • Toxicological discrepancies : If acute toxicity studies conflict (e.g., LD50_{50} in rodents), conduct OECD Guideline 423-compliant assays with rigorous controls .
  • Reactivity conflicts : Validate unexpected reaction products (e.g., dimerization) using tandem MS/MS and isotope-labeling studies .

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